N'-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide is a chemical compound with a unique structure that includes a cyano group, a methyl group, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-cyano-5-methylpyrazine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide include other pyrazine derivatives with cyano and methyl groups. Examples include:
- 3-Cyano-5-methylpyrazine
- N,N-Dimethylformamide dimethyl acetal
Uniqueness
N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61303-85-3 |
---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
N'-(3-cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11N5/c1-7-5-11-9(8(4-10)13-7)12-6-14(2)3/h5-6H,1-3H3 |
InChI Key |
QBKICVIHCJZEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)N=CN(C)C |
Origin of Product |
United States |
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